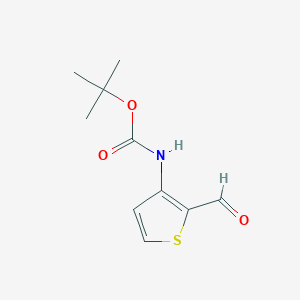

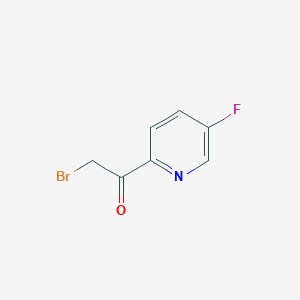

![molecular formula C16H22N2O B1526733 シクロプロピル-[1-(3-メトキシプロピル)-1H-インドール-3-イルメチル]-アミン CAS No. 897949-12-1](/img/structure/B1526733.png)

シクロプロピル-[1-(3-メトキシプロピル)-1H-インドール-3-イルメチル]-アミン

概要

説明

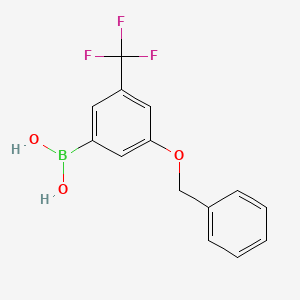

“cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an indole structure (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) via a methylene bridge (CH2). The indole ring is substituted at the 1-position with a 3-methoxypropyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the indole ring, and the attachment of the 3-methoxypropyl group. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The indole ring could potentially be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The 3-methoxypropyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring, the indole ring, and the 3-methoxypropyl group. The cyclopropyl group is a three-membered carbon ring, which introduces a significant amount of ring strain and can affect the reactivity of the compound . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions. The indole ring, being aromatic, can undergo electrophilic aromatic substitution reactions. The 3-methoxypropyl group could potentially undergo reactions at the methoxy group, such as demethylation, or at the terminal carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyclopropyl group, the indole ring, and the 3-methoxypropyl group would all influence its properties .科学的研究の応用

抗ウイルス活性

インドール誘導体は、抗ウイルス活性を有することが報告されている . 例えば、特定の6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAに対する阻害活性を示した .

抗炎症活性

インドール誘導体は、抗炎症作用を有することも見出されている . これにより、炎症を特徴とする疾患の治療に潜在的に有用となる.

抗癌活性

インドール誘導体は、腫瘍学の分野で可能性を示している . 例えば、特定のN-((1-メチル-1H-インドール-3-イル)メチル)-N-(3,4,5-トリメトキシフェニル)アセトアミド誘導体は、細胞分裂における重要なプロセスであるチューブリン重合を阻害することが見出されている . これにより、新しい抗癌剤の開発のための潜在的な薬剤となる.

抗HIV活性

インドール誘導体は、抗HIV活性を有することが見出されている . これにより、HIV/AIDSの新しい治療法の開発に使用できる可能性がある.

抗酸化活性

インドール誘導体は、抗酸化活性を有することが見出されている . これは、酸化ストレスによって引き起こされる疾患の治療に潜在的に使用できることを意味する.

抗菌活性

インドール誘導体は、抗菌活性を有することが見出されている . これにより、新しい抗菌剤の開発に使用できる可能性がある.

抗結核活性

インドール誘導体は、抗結核活性を有することが見出されている . これにより、結核の新しい治療法の開発に使用できる可能性がある.

抗糖尿病活性

インドール誘導体は、抗糖尿病活性を有することが見出されている . これにより、糖尿病の新しい治療法の開発に使用できる可能性がある.

作用機序

The mechanism of action of cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is not fully understood, but it is believed to be mediated through its ability to inhibit COX-2. Inhibition of COX-2 has been found to reduce inflammation and reduce the production of pro-inflammatory molecules. In addition, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has been found to modulate the expression of various genes involved in cell proliferation and apoptosis, which may contribute to its anti-tumor effects.

Biochemical and Physiological Effects

cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has been found to have a variety of biochemical and physiological effects. cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis, which may contribute to its anti-tumor effects. In addition, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has been found to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure.

実験室実験の利点と制限

Cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine has several advantages for use in laboratory experiments. cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is relatively stable and can be stored for long periods of time without degradation. In addition, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is soluble in a variety of solvents, making it easy to work with in the laboratory. However, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is not very soluble in water, which can limit its use in certain experiments.

将来の方向性

There are many potential future directions for cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine research. cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine could potentially be used to develop new anti-inflammatory drugs, as well as anti-cancer and anti-bacterial agents. In addition, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine could be studied for its potential as a modulator of gene expression and its ability to affect cell proliferation and apoptosis. Finally, cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine could be studied for its potential to modulate nitric oxide production, which could be beneficial in the treatment of hypertension.

Safety and Hazards

特性

IUPAC Name |

N-[[1-(3-methoxypropyl)indol-3-yl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-19-10-4-9-18-12-13(11-17-14-7-8-14)15-5-2-3-6-16(15)18/h2-3,5-6,12,14,17H,4,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQDSFRQHLQIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C2=CC=CC=C21)CNC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)

![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)